molecular formula C18H21NO4S B6412984 2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid CAS No. 1261916-74-8

2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid

Cat. No.: B6412984
CAS No.: 1261916-74-8
M. Wt: 347.4 g/mol
InChI Key: WYOGYAXVKYQJTG-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a t-butylsulfamoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of a suitable aromatic precursor followed by the introduction of the t-butyl group. The final step usually involves the carboxylation of the aromatic ring to introduce the benzoic acid functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The t-butylsulfamoyl group could play a role in binding to the target, while the benzoic acid moiety might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-t-Butylsulfamoylphenyl)-5-methoxybenzoic acid
  • 2-(3-t-Butylsulfamoylphenyl)-4-methylbenzoic acid
  • 2-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid

Uniqueness

2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the t-butylsulfamoyl group provides steric hindrance and electronic effects that can differentiate it from other similar compounds.

Properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-8-9-15(16(10-12)17(20)21)13-6-5-7-14(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOGYAXVKYQJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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